
7-Bromo-1-heptanol
Übersicht
Beschreibung
7-Bromo-1-heptanol is a chemical compound used in the synthesis of various other compounds. It has been used in the synthesis of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones as PPARγ agonists and antidiabetic (type 2) agents .
Synthesis Analysis
The synthesis of 7-Bromo-1-heptanol involves its use in the creation of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-heptanol can be found in various databases . The molecular formula is C7H15BrO and the molecular weight is 195.097 .Chemical Reactions Analysis
7-Bromo-1-heptanol is used in the synthesis of various compounds, including (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1-heptanol include a density of 1.3±0.1 g/cm3, a boiling point of 231.8±23.0 °C at 760 mmHg, and a flash point of 98.6±12.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fatty Acid Derivatives
7-Bromo-1-heptanol: is utilized in the synthesis of isotopically labeled fatty acids such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid . These derivatives are crucial for studying metabolic pathways and understanding the role of fatty acids in various biological processes.
Development of Antidiabetic Agents
This compound serves as a precursor in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones , which act as PPARγ agonists . These agents are studied for their potential to treat type 2 diabetes by regulating glucose metabolism and insulin sensitivity.
Anti-Estrogenic Compounds
Researchers use 7-Bromo-1-heptanol to create thiochroman and chroman derivatives that function as pure antiestrogens . These compounds are significant in the study of estrogen receptors and may contribute to the development of therapies for estrogen-dependent conditions.
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRRNUXCHUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064979 | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-heptanol | |
CAS RN |
10160-24-4 | |
| Record name | 7-Bromo-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-bromo-1-heptanol in the synthesis of 1,7-dibromoheptane?
A1: 7-bromo-1-heptanol acts as a crucial intermediate in the two-step synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid []. The reaction proceeds via consecutive SN2 mechanisms. Initially, 1,7-heptanediol reacts with hydrobromic acid, forming 7-bromo-1-heptanol. This first step is identified as the rate-determining step in the overall synthesis []. Subsequently, 7-bromo-1-heptanol reacts with another molecule of hydrobromic acid in a faster second step to yield the final product, 1,7-dibromoheptane [].
Q2: How does the concentration of 7-bromo-1-heptanol change during the synthesis of 1,7-dibromoheptane?
A2: The concentration of 7-bromo-1-heptanol initially increases as it is formed from 1,7-heptanediol and hydrobromic acid []. As the reaction progresses, the concentration of 7-bromo-1-heptanol reaches a maximum and then gradually decreases as it is consumed to form the final product, 1,7-dibromoheptane []. This dynamic change in concentration over time is characteristic of a consecutive reaction where an intermediate is formed and then consumed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



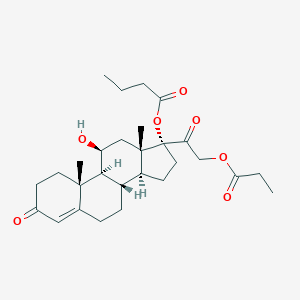
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

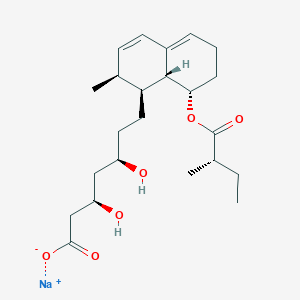

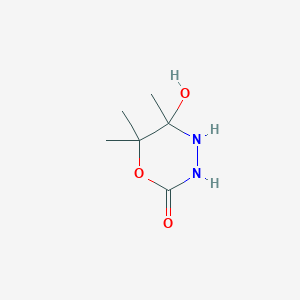
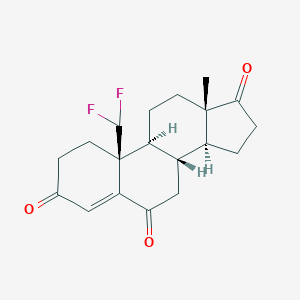

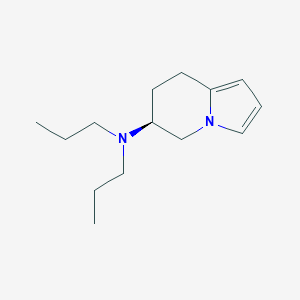
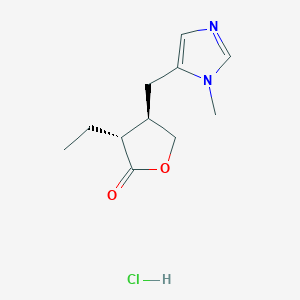
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

